molecular formula C9H7NO2S B1427849 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1250012-15-7

2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1427849
CAS No.: 1250012-15-7
M. Wt: 193.22 g/mol
InChI Key: NUCZJWCEJJECPL-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group at the 5-position and a thiazole ring substituted with a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylfurfural with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by oxidation to introduce the formyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The furan and thiazole rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The thiazole ring can also interact with various molecular targets, disrupting normal cellular processes.

Comparison with Similar Compounds

    2-Methylfuran: A simpler analog with a furan ring substituted with a methyl group.

    5-Methylfurfural: A precursor in the synthesis of 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde.

    Thiazole-5-carbaldehyde: A compound with a thiazole ring substituted with a formyl group.

Uniqueness: this compound is unique due to the presence of both furan and thiazole rings, which confer distinct chemical reactivity and biological activity. The combination of these two heterocycles in a single molecule allows for a broader range of applications compared to its simpler analogs.

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-6-2-3-8(12-6)9-10-4-7(5-11)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCZJWCEJJECPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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